molecular formula C20H28ClN5O4S B2753829 5-[(4-chlorophenyl)sulfonyl]-N-1-naphthylthiophene-2-carboxamide CAS No. 1251627-86-7

5-[(4-chlorophenyl)sulfonyl]-N-1-naphthylthiophene-2-carboxamide

Cat. No. B2753829
CAS RN: 1251627-86-7
M. Wt: 469.99
InChI Key: DVXVAVYFEJRAIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized from 4-chlorobenzoic acid . The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

The molecular structure of “5-[(4-chlorophenyl)sulfonyl]-N-1-naphthylthiophene-2-carboxamide” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-[(4-chlorophenyl)sulfonyl]-N-1-naphthylthiophene-2-carboxamide” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the final product .

Scientific Research Applications

Synthesis and Anticancer Evaluation

Phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally related to 5-[(4-chlorophenyl)sulfonyl]-N-1-naphthylthiophene-2-carboxamide, have been synthesized and evaluated for their anticancer properties. These compounds displayed potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7. Specifically, compounds with similar sulfonamide functionalities showed remarkable cytotoxic activity, with mechanisms involving apoptosis induction and cell cycle arrest. This research highlights the potential of such compounds in developing new anticancer agents P. Ravichandiran et al., 2019.

Antiviral Activity

Sulfonamide derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their antiviral activities. A study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated that some of these compounds possessed notable activity against the tobacco mosaic virus. This suggests the potential application of these compounds in the development of new antiviral drugs Zhuo Chen et al., 2010.

Alzheimer’s Disease Drug Candidates

N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate their potential as new drug candidates for Alzheimer’s disease. These compounds were tested for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment, indicating their potential application in therapeutic interventions A. Rehman et al., 2018.

Proton Exchange Membranes

Research into sulfonated polybenzothiazoles containing naphthalene units for proton exchange membranes has demonstrated the application of sulfonamide and related derivatives in fuel cell technology. These materials exhibit high proton conductivity, thermal and oxidative stability, and mechanical properties, making them suitable for use in fuel cells Gang Wang et al., 2017.

Safety and Hazards

The safety data sheet for a similar compound, “Bis(4-chlorophenyl) sulfone”, indicates that it may form combustible dust concentrations in air and causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection .

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-ethoxypropyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN5O4S/c1-3-30-14-4-9-22-19(27)18-15-24(2)23-20(18)31(28,29)26-12-10-25(11-13-26)17-7-5-16(21)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXVAVYFEJRAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide

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